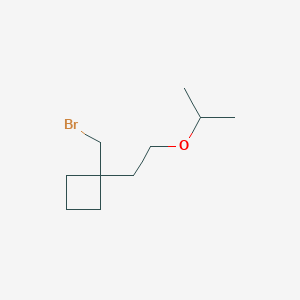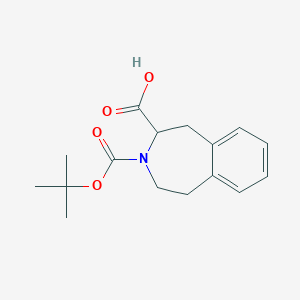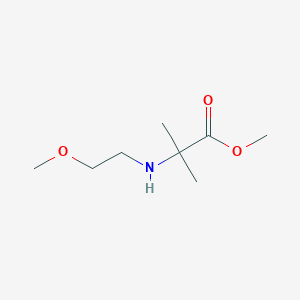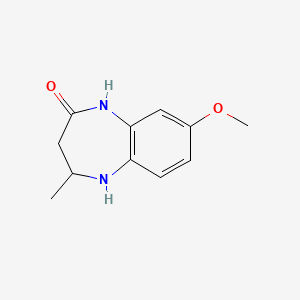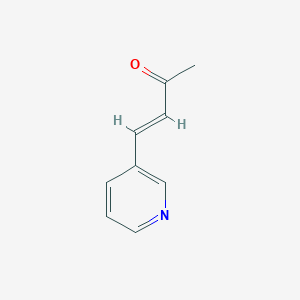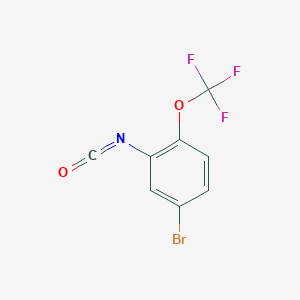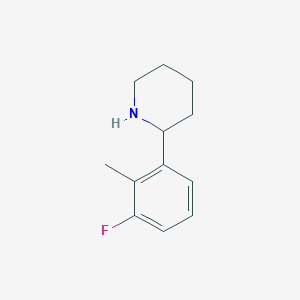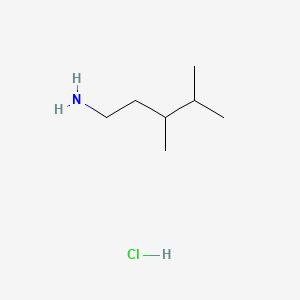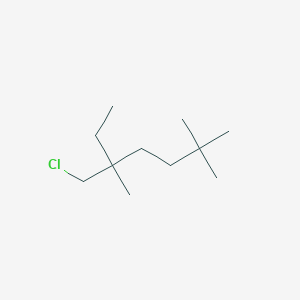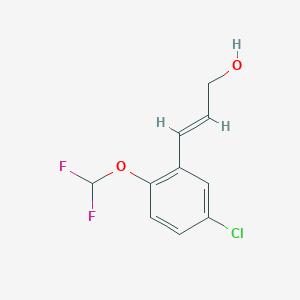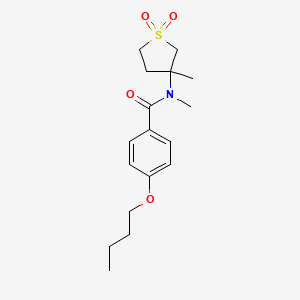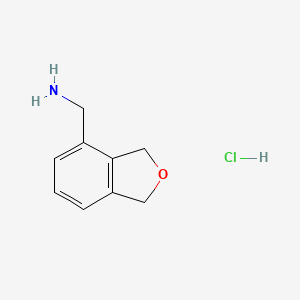
(1,3-Dihydro-2-benzofuran-4-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dihydro-2-benzofuran-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C9H11NO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dihydro-2-benzofuran-4-yl)methanaminehydrochloride typically involves the reaction of benzofuran derivatives with amines under controlled conditions. One common method includes the condensation of benzofuran with methanamine in the presence of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature with a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dihydro-2-benzofuran-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various reduced amine derivatives .
Scientific Research Applications
(1,3-Dihydro-2-benzofuran-4-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1,3-Dihydro-2-benzofuran-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride
- (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride
- (3,4-dihydro-1H-2-benzopyran-4-yl)methanamine hydrochloride
Uniqueness
(1,3-Dihydro-2-benzofuran-4-yl)methanaminehydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2230912-09-9 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1,3-dihydro-2-benzofuran-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-4-7-2-1-3-8-5-11-6-9(7)8;/h1-3H,4-6,10H2;1H |
InChI Key |
HKJBOVVGENUOJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
